molecular formula C27H33N3O4 B11307644 N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307644
M. Wt: 463.6 g/mol
InChI Key: LULVHTPNKBCULM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, piperidine, and oxazole, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-dimethoxybenzaldehyde and 3,4-dimethylphenylamine. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include reduced oxazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The methoxy and piperidine groups play crucial roles in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-benzamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-pyrrolidine

Comparison: N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and piperidine moiety differentiates it from other similar compounds, potentially leading to novel applications and enhanced properties.

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H33N3O4/c1-18-8-9-21(14-19(18)2)25-16-22(29-34-25)27(31)28-17-23(30-12-6-5-7-13-30)20-10-11-24(32-3)26(15-20)33-4/h8-11,14-16,23H,5-7,12-13,17H2,1-4H3,(H,28,31)

InChI Key

LULVHTPNKBCULM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)N4CCCCC4)C

Origin of Product

United States

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